molecular formula C14H20O3 B3251516 (R)-3-(4-Tert-butoxyphenyl) butanoic acid CAS No. 209679-18-5

(R)-3-(4-Tert-butoxyphenyl) butanoic acid

Cat. No.: B3251516
CAS No.: 209679-18-5
M. Wt: 236.31 g/mol
InChI Key: MJRNBWCHZXWUCY-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-3-(4-Tert-butoxyphenyl) butanoic acid is an organic compound characterized by the presence of a tert-butoxy group attached to a phenyl ring, which is further connected to a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(4-Tert-butoxyphenyl) butanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-tert-butoxybenzaldehyde and a suitable chiral auxiliary.

    Formation of Intermediate: The aldehyde undergoes a condensation reaction with the chiral auxiliary to form an intermediate compound.

    Reduction and Hydrolysis: The intermediate is then subjected to reduction, followed by hydrolysis to yield the desired ®-3-(4-Tert-butoxyphenyl) butanoic acid.

Industrial Production Methods

In industrial settings, the production of ®-3-(4-Tert-butoxyphenyl) butanoic acid may involve optimized reaction conditions, such as the use of flow microreactors for efficient and sustainable synthesis. These methods enhance the yield and purity of the final product while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

®-3-(4-Tert-butoxyphenyl) butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

®-3-(4-Tert-butoxyphenyl) butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-3-(4-Tert-butoxyphenyl) butanoic acid involves its interaction with molecular targets such as enzymes or receptors. The tert-butoxy group can influence the compound’s binding affinity and specificity, thereby modulating its biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-(4-Methoxyphenyl) butanoic acid
  • ®-3-(4-Ethoxyphenyl) butanoic acid
  • ®-3-(4-Isopropoxyphenyl) butanoic acid

Uniqueness

®-3-(4-Tert-butoxyphenyl) butanoic acid is unique due to the presence of the bulky tert-butoxy group, which imparts distinct steric and electronic properties. This uniqueness can affect the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

(3R)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O3/c1-10(9-13(15)16)11-5-7-12(8-6-11)17-14(2,3)4/h5-8,10H,9H2,1-4H3,(H,15,16)/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJRNBWCHZXWUCY-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C1=CC=C(C=C1)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(=O)O)C1=CC=C(C=C1)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-3-(4-Tert-butoxyphenyl) butanoic acid
Reactant of Route 2
Reactant of Route 2
(R)-3-(4-Tert-butoxyphenyl) butanoic acid
Reactant of Route 3
Reactant of Route 3
(R)-3-(4-Tert-butoxyphenyl) butanoic acid
Reactant of Route 4
Reactant of Route 4
(R)-3-(4-Tert-butoxyphenyl) butanoic acid
Reactant of Route 5
Reactant of Route 5
(R)-3-(4-Tert-butoxyphenyl) butanoic acid
Reactant of Route 6
(R)-3-(4-Tert-butoxyphenyl) butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.